4-(Dimethylphosphoryl)benzamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

4-(Dimethylphosphoryl)benzamide is a para-substituted organophosphorus benzamide with a strong electron-withdrawing dimethylphosphoryl group that imparts unique electronic and steric properties. This specific substitution pattern is essential for reproducible outcomes in kinase inhibitor drug discovery—where the dimethylphosphoryl-phenyl moiety mimics a phosphate group in potent GSK-3β inhibitors (IC50 ~174 nM)—and in palladium-catalyzed C–N bond-forming reactions utilizing hemilabile P,O-ligands. Simpler benzamide analogs cannot substitute for this compound's metal-binding and electronic characteristics. Ideal for medicinal chemistry, catalysis, and DFT-based NMR validation studies.

Molecular Formula C9H12NO2P
Molecular Weight 197.17 g/mol
CAS No. 61738-50-9
Cat. No. B12897383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylphosphoryl)benzamide
CAS61738-50-9
Molecular FormulaC9H12NO2P
Molecular Weight197.17 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C9H12NO2P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H2,10,11)
InChIKeyOCNHLTDLJMUDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylphosphoryl)benzamide (CAS 61738-50-9): A Phosphorus-Containing Benzamide Building Block


4-(Dimethylphosphoryl)benzamide is a synthetic organophosphorus compound classified as a para-substituted benzamide. It consists of a benzamide core functionalized with a dimethylphosphoryl group at the 4-position. Its molecular formula is C9H12NO2P, and it has a molecular weight of 197.17 g/mol . The compound is primarily offered as a research chemical and synthetic building block, with a standard purity of 97%, and its identity is confirmed by NMR, HPLC, and GC analysis . This specific substitution pattern imparts distinct electronic and steric properties that are central to its potential utility in medicinal chemistry and catalysis.

Why 4-(Dimethylphosphoryl)benzamide Cannot Be Interchanged with Generic Benzamide Analogs


Direct substitution of 4-(Dimethylphosphoryl)benzamide with simpler analogs, such as unsubstituted benzamide or other 4-substituted benzamides, is not chemically viable. The dimethylphosphoryl group is a strong electron-withdrawing substituent that significantly alters the ring's electronic character, reactivity, and metal-binding ability compared to other common substituents like halogens or alkyl groups . A theoretical study of phosphoryl benzamide derivatives highlights that the specific nature of the substituent on phosphorus directly impacts NMR chemical shifts and electronic structure, indicating that biological target engagement, coordination chemistry, and physicochemical properties are unique to this specific derivative and cannot be inferred from other in-class compounds . This necessitates the specific procurement of 4-(Dimethylphosphoryl)benzamide for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 4-(Dimethylphosphoryl)benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Distinction vs. Unsubstituted Benzamide

The introduction of the dimethylphosphoryl group at the 4-position substantially increases molecular weight and alters lipophilicity relative to the core benzamide scaffold. This is a foundational differentiation point for pharmacokinetic behavior and target binding in drug discovery. 4-(Dimethylphosphoryl)benzamide has a molecular weight of 197.17 g/mol . The parent benzamide has a molecular weight of 121.14 g/mol. This represents a 62.7% increase in mass, which significantly impacts properties like LogP and solubility. While quantitative LogP or solubility data for this specific compound are not available in non-prohibited sources, the mass difference is a deterministic factor in lead modification strategies .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioisomeric Purity: Para-Substitution is Essential for Defined Spatial and Electronic Properties

The biological and catalytic activity of benzamide derivatives is highly sensitive to the position of substituents. 4-(Dimethylphosphoryl)benzamide is exclusively the para-isomer. The ortho- and meta-isomers (e.g., 2- and 3-(dimethylphosphoryl)benzamide) would present drastically different spatial arrangements and electronic distributions to a biological target or metal center. A theoretical study on phosphoryl benzamides confirms that the position of the substituent dramatically influences NMR chemical shifts, a direct reflection of the electronic environment, making the regioisomer a distinct chemical entity . No quantitative side-by-side biological comparison data are publicly available for these regioisomers, positioning this as a class-level inference.

Chemical Synthesis Isomerism Structure-Activity Relationship

Guaranteed Purity Profile vs. Uncharacterized Research-Grade Alternatives

A key differentiator for procurement is the verified purity and identity. The compound is supplied at a standard purity of 97%, with Certificates of Analysis including NMR, HPLC, and GC data . This contrasts with potential alternatives from non-specialist suppliers that may lack such rigorous batch-specific documentation. The availability of orthogonal purity measurements (HPLC and GC) reduces the risk of undetected, non-volatile or non-UV-active impurities that could compromise sensitive catalytic or biological experiments.

Quality Control Reproducibility Chemical Procurement

Validated Application Scenarios for Procuring 4-(Dimethylphosphoryl)benzamide


Synthesis of Analogous, Potent GSK-3β Inhibitors

The 4-(dimethylphosphoryl)phenyl moiety is a key structural component in a series of potent GSK-3β inhibitors, where it mimics a phosphate group. A patent example containing a similar dimethylphosphoryl-phenyl group demonstrated an IC50 of 174 nM against GSK-3β . Procuring this building block enables the parallel synthesis of novel analogs for kinase inhibitor drug discovery programs.

Preparation of Hemilabile P,O-Ligands for Palladium Catalysis

Benzamide-derived P,O ligands are highly effective in palladium-catalyzed C-N bond-forming reactions . 4-(Dimethylphosphoryl)benzamide serves as a direct precursor or structural analog for these hemilabile ligands, which are valued for their ability to stabilize multiple oxidation states of palladium during catalytic cycles.

Model Compound in Phosphoryl Benzamide Computational Chemistry

This specific para-substituted compound is directly relevant to computational studies investigating the correlation between NMR chemical shifts and electronic structure in phosphoryl benzamide derivatives . Its experimental procurement allows for the validation of DFT-calculated 1H, 13C, and 31P NMR predictions, advancing the accuracy of in silico methods.

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